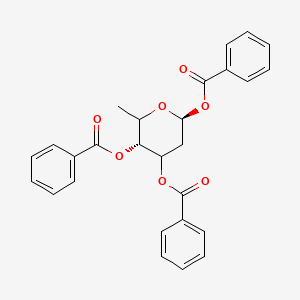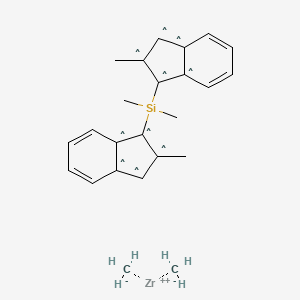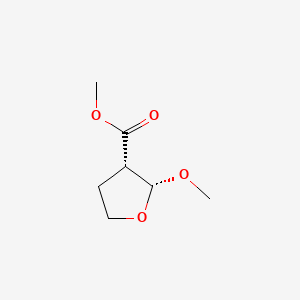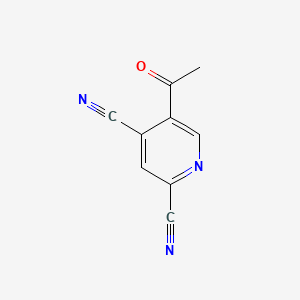
5-Acetylpyridine-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an acetyl group at the 5-position and two cyano groups at the 2- and 4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of malononitrile with acetylpyridine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with amines to form aminopyridine derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Primary or secondary amines in the presence of a base such as triethylamine
Major Products Formed
Oxidation: 5-Carboxypyridine-2,4-dicarbonitrile.
Reduction: 5-Acetylpyridine-2,4-diamine.
Substitution: 5-Acetylpyridine-2,4-diaminopyridine
Aplicaciones Científicas De Investigación
5-Acetylpyridine-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5-Acetylpyridine-2,4-dicarbonitrile in biological systems involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The acetyl group may also enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylpyridine-3,5-dicarbonitrile: Similar structure but with cyano groups at different positions.
5-Acetylpyridine-2,6-dicarbonitrile: Similar structure but with cyano groups at the 2- and 6-positions.
2,4-Dicyanopyridine: Lacks the acetyl group but has cyano groups at the 2- and 4-positions
Uniqueness
5-Acetylpyridine-2,4-dicarbonitrile is unique due to the specific positioning of the acetyl and cyano groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
143427-68-3 |
|---|---|
Fórmula molecular |
C9H5N3O |
Peso molecular |
171.159 |
Nombre IUPAC |
5-acetylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H5N3O/c1-6(13)9-5-12-8(4-11)2-7(9)3-10/h2,5H,1H3 |
Clave InChI |
AANPKTSCYBOQPR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1C#N)C#N |
Sinónimos |
2,4-Pyridinedicarbonitrile, 53-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


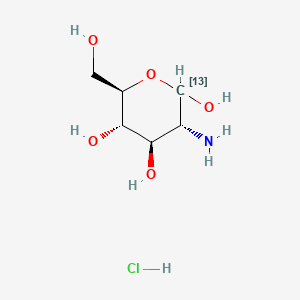

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)
![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)
